![molecular formula C18H13Cl3N2S2 B2436563 4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide CAS No. 339278-79-4](/img/structure/B2436563.png)
4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide is a useful research compound. Its molecular formula is C18H13Cl3N2S2 and its molecular weight is 427.79. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Krasnova et al. (2013) detailed the oxidation of a related sulfur compound, leading to the creation of a structurally identified compound via NMR spectroscopy and X-ray analysis. This implies potential applications in the synthesis and structural elucidation of complex sulfur-containing compounds (Krasnova et al., 2013).
- Xin-yu (2006) investigated the synthesis of a related chlorophenyl compound under microwave irradiation, highlighting efficient methods for synthesizing similar compounds (Ding Xin-yu, 2006).
- Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives, demonstrating the chemical versatility and potential for creating a range of derivatives for further research applications (Stolarczyk et al., 2018).
Molecular Structure and Interactions
- Adamovich et al. (2017) analyzed the crystal and molecular structure of a related chlorophenyl sulfone, showing how X-ray diffraction can be used to understand the molecular interactions of similar sulfur-containing compounds (Adamovich et al., 2017).
- Caracelli et al. (2018) reported on the crystal structure of a related compound, demonstrating the formation of supramolecular chains, which could be relevant for understanding the structural properties of similar compounds (Caracelli et al., 2018).
Biological Activity and Pharmacological Potential
- Gangjee et al. (1996) synthesized analogs of a similar compound as potential inhibitors of thymidylate synthase, indicating potential pharmacological applications in the field of cancer or bacterial research (Gangjee et al., 1996).
- A study by Siddiqui et al. (2014) on similar oxadiazole derivatives revealed potential antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Siddiqui et al., 2014).
Material Science and Optoelectronics
- Tapaswi et al. (2015) synthesized transparent polyimides containing sulfur, highlighting applications in creating materials with specific optical properties (Tapaswi et al., 2015).
- Guan et al. (2017) developed polyimides containing pyridine and sulfur units, which showed excellent optical properties, indicating potential use in optoelectronic applications (Guan et al., 2017).
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-(2,4-dichlorophenyl)sulfanyl-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2S2/c1-11-22-14(10-24-15-5-2-12(19)3-6-15)9-18(23-11)25-17-7-4-13(20)8-16(17)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUVGYIPIQUZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


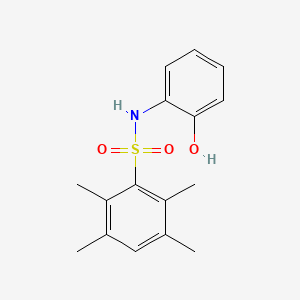
![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2436483.png)
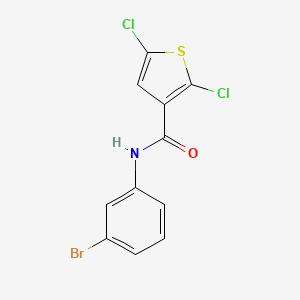
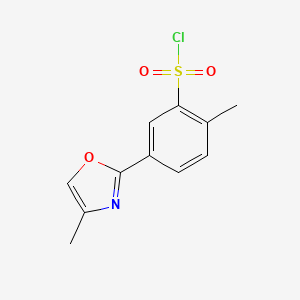
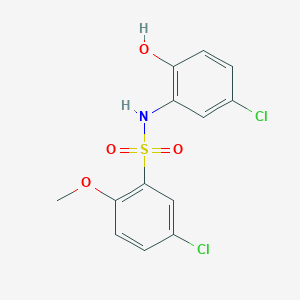
![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2436487.png)
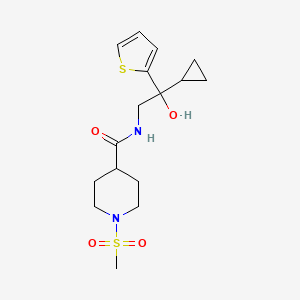
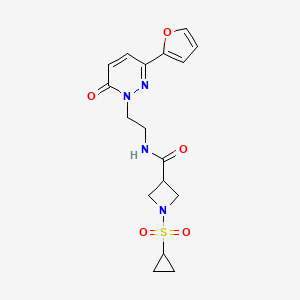


![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)

